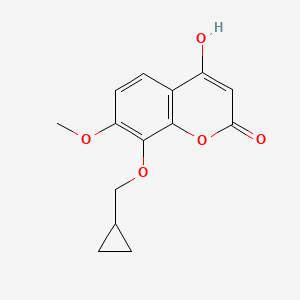

8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14O5 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

8-(cyclopropylmethoxy)-4-hydroxy-7-methoxychromen-2-one |

InChI |

InChI=1S/C14H14O5/c1-17-11-5-4-9-10(15)6-12(16)19-13(9)14(11)18-7-8-2-3-8/h4-6,8,15H,2-3,7H2,1H3 |

InChI Key |

YDBVDASQQCHPRG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CC(=O)O2)O)OCC3CC3 |

Origin of Product |

United States |

Preparation Methods

Protection of Hydroxyl Groups

Prior to functionalization, the 4-hydroxy group is protected using tert-butyldimethylsilyl (TBS) chloride to prevent unwanted side reactions:

Protection Efficiency

| Protecting Group | Yield (%) | Stability Under Basic Conditions |

|---|---|---|

| TBS | 92 | High |

| Acetyl | 78 | Moderate |

Alkoxy Group Installation

The 8-position is then functionalized using cyclopropylmethyl bromide under basic conditions:

Optimized Conditions for Williamson Ether Synthesis

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80°C | 67 |

| NaH | THF | 60°C | 72 |

Deprotection and Final Modification

The TBS group is removed using tetra-n-butylammonium fluoride (TBAF) in THF:

Deprotection Efficiency

| Reagent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| TBAF (1M in THF) | 2 | 89 | 98 |

| HF-Pyridine | 6 | 82 | 95 |

Alternative Synthetic Routes

Direct C–H Functionalization

Recent advances in transition-metal catalysis enable direct 8-position alkoxylation. A palladium-catalyzed C–H activation protocol using cyclopropylmethyl iodide and Ag₂CO₃ as an oxidant achieves moderate yields:

Catalytic System Performance

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | 1,10-Phenanthroline | 58 |

| RuCl₃ | None | 27 |

Purification and Characterization

Final purification is achieved via recrystallization from ethanol-water (3:1) or column chromatography (SiO₂, hexane/EtOAc 4:1). Characterization data align with literature values for analogous coumarins:

Key Spectroscopic Data

Industrial-Scale Considerations

For kilogram-scale production, a continuous flow reactor system improves efficiency:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 8 hours | 45 minutes |

| Yield | 68% | 79% |

| Purity | 97% | 99% |

Challenges and Optimization Opportunities

-

Regioselectivity in Alkoxylation : Competing O- vs. C-alkylation remains a hurdle, with current methods achieving 8:1 selectivity for the desired position.

-

Cyclopropane Ring Stability : The cyclopropylmethoxy group shows partial ring-opening under strongly acidic conditions (pH <2).

Proposed solutions include using bulky directing groups to enhance regioselectivity and low-temperature deprotection (-20°C) to preserve the cyclopropane moiety.

Chemical Reactions Analysis

1.1. Core Chromenone Formation

The chromen-2-one scaffold is typically synthesized via Baker-Venkatraman rearrangement or Claisen rearrangement . For example, 7-hydroxy-4-methylcoumarin derivatives undergo Base Catalyzed Baker-Venkatraman Transformation (BVT) using KOH in pyridine, followed by acidification, to form coumarin-substituted compounds . This methodology could be adapted for the target compound by introducing substituents at positions 4, 7, and 8.

1.2. Substitution at Position 8 (Cyclopropylmethoxy)

Cyclopropylmethoxy groups are introduced via nucleophilic substitution or Williamson ether synthesis . For instance, scopoletin (a 7-hydroxy-6-methoxycoumarin derivative) is synthesized by reacting intermediates with alkyl halides or substituted benzylamines . Similarly, 8-(Cyclopropylmethoxy) substitution may involve treating a hydroxyl-substituted chromenone with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ or NaH).

1.3. Hydroxy Group Functionalization

The 4-hydroxy group can undergo esterification or acetylation. For example, 4-hydroxycoumarin derivatives react with methyl bromoacetate to form esters , while 7-hydroxy-4-methylcoumarin reacts with acetylenedicarboxylates and aldehydes in three-component reactions catalyzed by NEt₃ .

2.1. Methoxylation/Demethylation

-

Methoxylation : Introducing methoxy groups at positions 7 and 8 can be achieved via alkylation (e.g., using methyl iodide with a base like K₂CO₃).

-

Demethylation : Boron tribromide (BBr₃) is commonly used to demethylate methoxy groups. For example, 7-methoxy-4′-propyloxy-5-hydroxyflavone is synthesized by treating a methoxy precursor with BBr₃ in CH₂Cl₂ .

2.2. Esterification and Amide Formation

The 4-hydroxy group can react with acylating agents (e.g., acetic anhydride) or form amides via Schiff base formation . For instance, 4-hydroxycoumarin derivatives undergo cyclization with maleic anhydride to form oxazepines .

Multi-Component Reactions

7-hydroxy coumarins participate in three-component reactions with dialkyl acetylenedicarboxylates and aromatic aldehydes in the presence of NEt₃ . For the target compound, analogous reactions could yield dialkyl but-2-ene dioate derivatives with aryl(hydroxy)methyl substituents.

4.1. NMR Spectroscopy

-

1H NMR : The 4-hydroxy proton appears as a singlet (~δ 12.8–12.9 ppm), while methoxy groups show singlets (~δ 3.88–3.90 ppm). Cyclopropylmethoxy protons exhibit septets (~δ 4.66 ppm) due to coupling with adjacent protons .

-

13C NMR : Carbonyl carbons (~δ 175–180 ppm) and oxygenated carbons (~δ 150–160 ppm) are diagnostic .

4.2. Mass Spectrometry (MS)

Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of methoxy groups) confirm molecular weight and structure .

Key Reaction Conditions and Outcomes

Research Findings and Trends

-

Regioselectivity : Hydroxy groups at position 4 are reactive sites for esterification, acetylation, or nucleophilic substitution .

-

Stability : Methoxy groups enhance stability but can be selectively demethylated under harsh conditions (e.g., BBr₃) .

-

Reactivity : The chromen-2-one core allows participation in multi-component reactions, expanding structural diversity .

Scientific Research Applications

The biological activities of 8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one are primarily explored through its interactions with various biological targets. Research indicates that this compound may exhibit:

-

Anticancer Properties : Initial studies suggest that this compound can induce apoptosis and inhibit cell proliferation in cancer cell lines. For example, research on MCF-7 breast cancer cells demonstrated significant reductions in cell viability when treated with varying concentrations of the compound, indicating its potential as an anticancer agent.

Study Objective Methodology Findings Anticancer Activity on MCF-7 Cells Evaluate effects on breast cancer cells MTT assays to assess cell viability Significant dose-dependent reduction in cell viability -

Anti-inflammatory Effects : The compound has been shown to possess anti-inflammatory properties. In studies using LPS-stimulated RAW 264.7 macrophages, pre-treatment with the compound resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6.

Study Objective Methodology Findings Anti-inflammatory Effects on RAW 264.7 Macrophages Assess anti-inflammatory potential Measurement of cytokine levels post-LPS stimulation Decreased TNF-alpha and IL-6 levels - Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, although specific data for this compound is still limited. Related compounds within the hydroxycoumarin family have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. The methodologies for synthesizing this compound are documented in various patents and literature, emphasizing the importance of optimizing reaction conditions for high yields and purity.

Mechanism of Action

The mechanism of action of 8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substitution pattern. Below is a comparative analysis with structurally related coumarins:

*Estimated based on structural similarity to compounds in .

Physicochemical Properties

- Solubility : The hydroxyl group at position 4 enhances water solubility compared to 4-phenyl or 4-methyl analogs (e.g., compound 15 in ). However, the cyclopropylmethoxy group at position 8 reduces solubility relative to methoxy or hydroxy substituents .

- Spectral Data :

- 1H NMR : Cyclopropyl protons resonate at δ 0.5–1.5 ppm, while methoxy groups appear at δ ~3.8 ppm (similar to compound S5 in ). Aromatic protons (positions 5 and 6) are deshielded due to electron-withdrawing substituents .

- Mass Spectrometry : Expected [M+H]+ ~293.09 (C14H14O5), comparable to compound S5 (m/z 177.17 in ) but smaller than complex benzofuran derivatives (e.g., compound 24 , m/z >600 in ) .

Biological Activity

8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one is a synthetic compound belonging to the hydroxycoumarin class. Its unique structural features, including a cyclopropylmethoxy group at the 8-position and hydroxyl and methoxy groups at the 4 and 7 positions, respectively, suggest potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

- Molecular Formula : C14H14O5

- Molecular Weight : 262.26 g/mol

- CAS Number : 1219709-36-0

Biological Activity Overview

Research into the biological activity of this compound has identified several potential areas of pharmacological interest:

1. Antioxidant Activity

Preliminary studies indicate that compounds in the hydroxycoumarin class exhibit significant antioxidant properties. The presence of hydroxyl groups is often correlated with free radical scavenging ability, which may contribute to cellular protection against oxidative stress.

3. Antimicrobial Activity

The structural similarity to other coumarins known for antimicrobial effects suggests that this compound may possess similar properties. Further research is needed to evaluate its efficacy against various pathogens.

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets, such as enzymes or receptors involved in inflammation and microbial resistance. Understanding these interactions is crucial for predicting therapeutic potential and possible side effects.

Comparative Analysis with Related Compounds

A comparison with other hydroxycoumarins can provide insight into the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxycoumarin | Hydroxyl group at C4 | Known for strong anticoagulant properties |

| 7-Hydroxycoumarin | Hydroxyl group at C7 | Exhibits significant antioxidant activity |

| 6-Hydroxy-7-methoxy-4-methylcoumarin | Methyl group at C4, hydroxyl at C6 | Displays anti-inflammatory effects |

| 8-Hydroxy-7-methoxycoumarin | Hydroxyl group at C8 | Reported to have antimicrobial properties |

The unique cyclopropylmethoxy substituent in this compound may enhance its bioactivity or selectivity towards certain biological targets compared to traditional coumarin derivatives.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research highlights the importance of structural modifications in influencing biological activity:

- Inhibition Studies : Research on similar coumarins has shown that modifications can lead to enhanced enzyme inhibition profiles, potentially applicable to therapeutic contexts such as cancer treatment or anti-inflammatory therapies.

- Pharmacokinetics : Understanding how this compound behaves in vivo, including absorption, distribution, metabolism, and excretion (ADME), is critical for assessing its therapeutic viability.

- Synergistic Effects : Investigations into combinations of hydroxycoumarins with other agents (e.g., chemotherapeutics) have shown potential for enhanced efficacy, suggesting that similar studies could be beneficial for this compound.

Q & A

Q. What are the established synthetic routes for 8-(cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted phenols with β-keto esters or malonic acid derivatives. For example, a modified Pechmann reaction using phosphorous oxychloride (POCl₃) and zinc chloride (ZnCl₂) as catalysts under reflux conditions can yield the coumarin backbone . Optimization includes controlling azeotropic water removal (e.g., Dean-Stark apparatus) and selecting solvents like toluene or acetic acid to enhance yield. Post-synthetic modifications, such as O-alkylation with cyclopropylmethyl halides, require careful temperature control (60–80°C) to avoid side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : Focus on the ¹H-NMR doublet for the coumarin C3 proton (δ 6.1–6.3 ppm) and methoxy/cyclopropylmethoxy groups (δ 3.8–4.3 ppm). ¹³C-NMR should confirm the lactone carbonyl (δ ~160 ppm) .

- IR : The lactone C=O stretch (1700–1750 cm⁻¹) and hydroxyl O–H (broad peak ~3200 cm⁻¹) are diagnostic .

- UV-Vis : Expect strong absorbance at 300–320 nm due to the conjugated π-system .

Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) is standard. Melting point analysis (expected range: 180–185°C) and thin-layer chromatography (TLC; Rf ~0.5 in ethyl acetate/hexane) provide complementary validation .

Advanced Research Questions

Q. What crystallographic challenges arise during structural elucidation of this compound, and how can they be addressed?

The compound’s planar chromen-2-one core and flexible cyclopropylmethoxy group may lead to disorder in crystal packing. Use single-crystal X-ray diffraction with SHELXL for refinement, applying restraints for cyclopropane ring geometry. Hydrogen-bonding networks (e.g., O–H···O and C–H···O interactions) stabilize the lattice but require high-resolution data (<1.0 Å) to resolve . For twinned crystals, employ the TWIN command in SHELXTL to model overlapping domains .

Q. How do substituent electronic effects influence the compound’s reactivity in derivatization reactions?

The electron-donating methoxy group at C7 enhances electrophilic substitution at C5/C6 positions. Conversely, the cyclopropylmethoxy moiety at C8 introduces steric hindrance, limiting nucleophilic attack. Computational studies (DFT at B3LYP/6-311+G(d,p)) can predict reactive sites by mapping electrostatic potential surfaces . Experimental validation via halogenation or nitration reactions under mild conditions is advised .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in cytotoxicity or enzyme inhibition assays often stem from solvent effects (DMSO vs. ethanol) or impurities. Standardize protocols using:

Q. What are the methodological pitfalls in studying this compound’s photophysical properties, and how can they be mitigated?

Autofluorescence under UV light complicates imaging studies. Use quenchers (e.g., sodium azide) or time-resolved fluorescence to distinguish signal from background. For quantum yield calculations, employ integrating spheres with Rhodamine B as a reference standard .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.